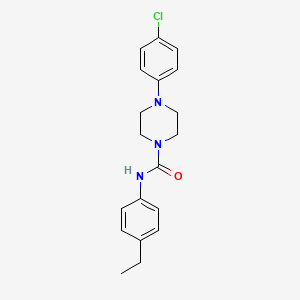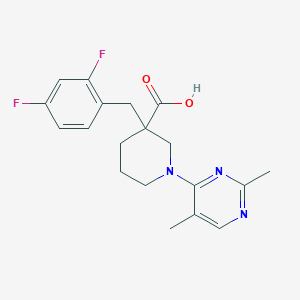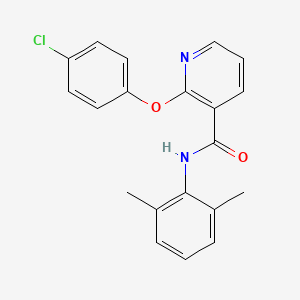![molecular formula C21H24N2O5S B5437834 ethyl 1-{[3-(anilinocarbonyl)phenyl]sulfonyl}piperidine-4-carboxylate](/img/structure/B5437834.png)
ethyl 1-{[3-(anilinocarbonyl)phenyl]sulfonyl}piperidine-4-carboxylate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Ethyl 1-{[3-(anilinocarbonyl)phenyl]sulfonyl}piperidine-4-carboxylate is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. It is a piperidine-based sulfonyl compound that has been synthesized using various methods.
Mecanismo De Acción
The exact mechanism of action of ethyl 1-{[3-(anilinocarbonyl)phenyl]sulfonyl}piperidine-4-carboxylate is not fully understood. However, it has been found to inhibit the activity of certain enzymes and receptors, which play a crucial role in various biological processes. It has also been found to induce apoptosis in cancer cells.
Biochemical and Physiological Effects:
This compound has been found to exhibit various biochemical and physiological effects. It has been found to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme that plays a crucial role in the inflammatory response. It has also been found to inhibit the activity of certain receptors, such as the N-methyl-D-aspartate (NMDA) receptor, which is involved in learning and memory. Additionally, it has been found to induce apoptosis in cancer cells by activating certain signaling pathways.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
Ethyl 1-{[3-(anilinocarbonyl)phenyl]sulfonyl}piperidine-4-carboxylate has various advantages and limitations for lab experiments. One major advantage is its potential use as a tool for studying the role of certain enzymes and receptors in various biological processes. However, its use is limited by its toxicity and potential side effects. It is also difficult to synthesize and purify, which can make it challenging to obtain in large quantities.
Direcciones Futuras
There are various future directions for the study of ethyl 1-{[3-(anilinocarbonyl)phenyl]sulfonyl}piperidine-4-carboxylate. One potential direction is the further study of its anti-inflammatory and anti-tumor properties. It could also be studied for its potential use in the treatment of Alzheimer's disease and other neurodegenerative disorders. Additionally, further research could be conducted to better understand its mechanism of action and potential side effects. Finally, new synthesis methods could be developed to make it easier to obtain in large quantities.
Métodos De Síntesis
Ethyl 1-{[3-(anilinocarbonyl)phenyl]sulfonyl}piperidine-4-carboxylate can be synthesized using various methods. One such method involves the reaction of piperidine-4-carboxylic acid with 3-(anilinocarbonyl)phenylsulfonyl chloride in the presence of triethylamine and ethyl chloroformate. The resulting product is then purified using column chromatography. Other methods involve the use of different reagents and catalysts.
Aplicaciones Científicas De Investigación
Ethyl 1-{[3-(anilinocarbonyl)phenyl]sulfonyl}piperidine-4-carboxylate has various potential applications in scientific research. It has been found to exhibit anti-inflammatory and anti-tumor properties. It has also been studied for its potential use in the treatment of Alzheimer's disease and other neurodegenerative disorders. Additionally, it has been used as a tool for studying the role of certain enzymes and receptors in various biological processes.
Propiedades
IUPAC Name |
ethyl 1-[3-(phenylcarbamoyl)phenyl]sulfonylpiperidine-4-carboxylate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H24N2O5S/c1-2-28-21(25)16-11-13-23(14-12-16)29(26,27)19-10-6-7-17(15-19)20(24)22-18-8-4-3-5-9-18/h3-10,15-16H,2,11-14H2,1H3,(H,22,24) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DXJHQKJJAAHYHW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1CCN(CC1)S(=O)(=O)C2=CC=CC(=C2)C(=O)NC3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H24N2O5S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
416.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2-[(4,5-diethyl-4H-1,2,4-triazol-3-yl)thio]-N-(4-methyl-1,3-thiazol-2-yl)acetamide](/img/structure/B5437756.png)
![N'-[1-(4-nitro-2-thienyl)ethylidene]-2,3-dihydro-1,4-benzodioxine-2-carbohydrazide](/img/structure/B5437765.png)


![2-(2-{3-[2-(3,4-difluorophenyl)ethyl]-1-piperidinyl}-2-oxoethyl)phenol](/img/structure/B5437774.png)




![4-{4-[4-(methylsulfonyl)-1-piperazinyl]-2-pyrimidinyl}morpholine](/img/structure/B5437801.png)
![N-methyl-1-(3-phenyl-5-isoxazolyl)-N-[(1-phenyl-1H-pyrazol-5-yl)methyl]methanamine](/img/structure/B5437826.png)
![3-(2,6-dichlorophenyl)-N-[3-(1H-imidazol-1-yl)propyl]acrylamide](/img/structure/B5437842.png)
![3-({[1-(1-benzofuran-5-ylmethyl)-4-piperidinyl]oxy}methyl)pyridine](/img/structure/B5437848.png)